

# Application Notes and Protocols: Gold Bromide in Organic Synthesis

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## Compound of Interest

Compound Name: Gold bromide

CAS No.: 57485-08-2

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**Gold bromide**, particularly gold(III) bromide ( $\text{AuBr}_3$ ), has emerged as a versatile and powerful catalyst in modern organic synthesis. Its strong Lewis acidic character and unique affinity for alkynes enable a wide range of chemical transformations, often under mild reaction conditions. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by **gold bromide**, facilitating its use in research and development.

## Synthesis of Polysubstituted Furans

Application Note: Gold(III) bromide is an effective catalyst for the synthesis of polysubstituted furans from propargylic alcohols or N-tosylpropargyl amines and 1,3-dicarbonyl compounds. The reaction proceeds via a propargylic substitution followed by a cycloisomerization cascade. This methodology offers a straightforward route to complex furan derivatives, which are common motifs in natural products and pharmaceuticals. The use of ionic liquids as the solvent can allow for catalyst recycling, enhancing the sustainability of the process.<sup>[1][2]</sup>

## Quantitative Data: $\text{AuBr}_3$ -Catalyzed Furan Synthesis

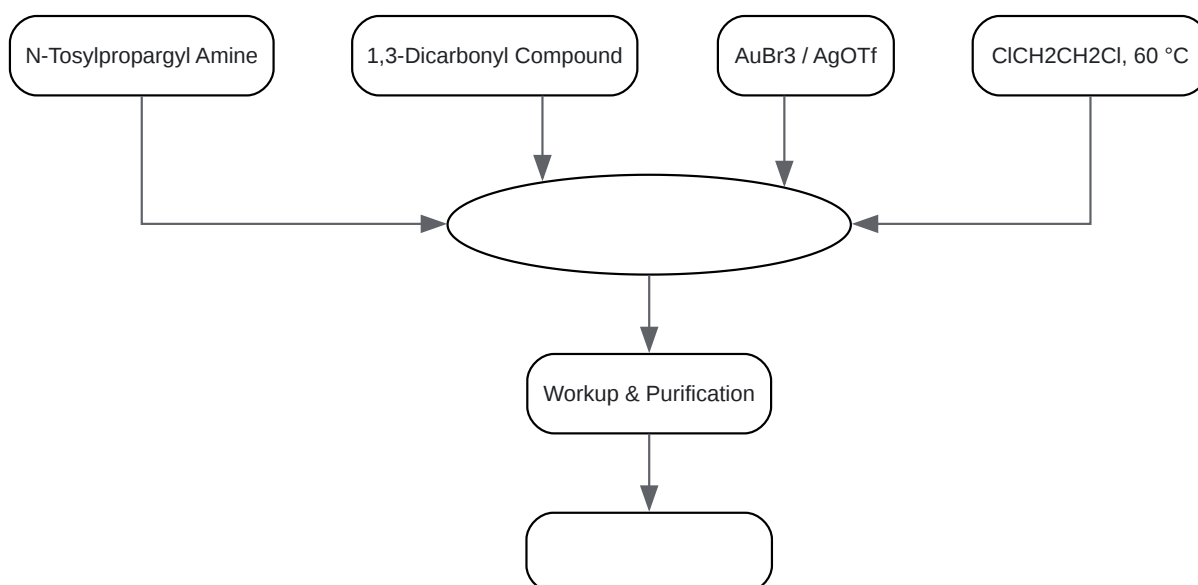
Entry	Propargylic Substrate	1,3-Dicarbonyl Compound	Catalyst System	Solvent	Temp. (°C)	Time	Yield (%)	Ref.
1	1a (N-Tosylpropargyl amine)	Acetylacetone	5 mol% AuBr <sub>3</sub> / 15 mol% AgOTf	ClCH <sub>2</sub> CH <sub>2</sub> Cl	60	19 h	75	[1]
2	1f (Propargylic alcohol)	Acetylacetone	5 mol% AuBr <sub>3</sub> / 15 mol% AgOTf	[EMIM][NTf <sub>2</sub> ]	60	10 min	quant.	[2]
3	1e (Propargylic alcohol)	Ethyl acetoacetate	5 mol% AuBr <sub>3</sub> / 15 mol% AgOTf	[EMIM][NTf <sub>2</sub> ]	60	10 min	91	[2]
4	1d (Propargylic alcohol)	Acetylacetone	5 mol% AuBr <sub>3</sub> / 15 mol% AgOTf	[EMIM][NTf <sub>2</sub> ]	60	30 min	38	[2]

## Experimental Protocol: Synthesis of Polysubstituted Furans from N-Tosylpropargyl Amines[1]

- To a solution of the N-tosylpropargyl amine (1.0 equiv) and the 1,3-dicarbonyl compound (3.0 equiv) in 1,2-dichloroethane, add AuBr<sub>3</sub> (5 mol%) and AgOTf (15 mol%) at room temperature.
- Stir the reaction mixture at 60 °C.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted furan.

## Reaction Workflow



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Caption: Workflow for AuBr<sub>3</sub>-catalyzed furan synthesis.

## Nucleophilic Substitution of Propargylic Alcohols

Application Note: Gold(III) bromide catalyzes the direct nucleophilic substitution of propargylic alcohols with a variety of carbon, oxygen, and sulfur nucleophiles.[3] This reaction proceeds under very mild conditions, typically at room temperature in dichloromethane, providing a powerful tool for the formation of C-C, C-O, and C-S bonds. The reaction is believed to proceed through the formation of a stabilized propargylic carbocation intermediate.[4]

## Quantitative Data: AuBr<sub>3</sub>-Catalyzed Propargylic Substitution

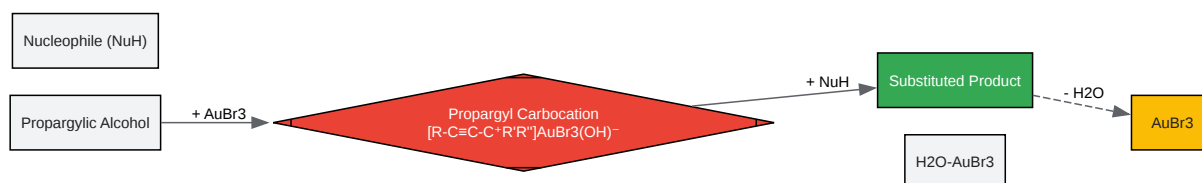
Entry	Propargylic Alcohol	Nucleophile	Catalyst	Solvent	Yield (%)	Ref.
1	1,3-Diphenylprop-2-yn-1-ol	Allyltrimethylsilane	5 mol% AuBr <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	95	[4]
2	1,3-Diphenylprop-2-yn-1-ol	Anisole	5 mol% AuBr <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	85	[4]
3	1,3-Diphenylprop-2-yn-1-ol	Thiophenol	5 mol% AuBr <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	92	[4]
4	1,3-Diphenylprop-2-yn-1-ol	Methanol	5 mol% AuBr <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	88	[4]

### Experimental Protocol: General Procedure for Propargylic Substitution[3]

- To a solution of the propargylic alcohol (1.0 equiv) in dichloromethane, add the nucleophile (1.2-2.0 equiv).
- Add AuBr<sub>3</sub> (5 mol%) to the mixture at room temperature.
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the aqueous layer with dichloromethane.

- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Proposed Catalytic Cycle



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Caption: Proposed mechanism for  $\text{AuBr}_3$ -catalyzed propargylic substitution.

## Synthesis of Quinolines ( $\text{A}^3$ -Coupling/Cyclization)

Application Note: A combination of a gold(III) salt and a copper(I) salt, such as  $\text{AuCl}_3/\text{CuBr}$ , can be used to catalyze the three-component reaction of aldehydes, amines, and alkynes to synthesize quinoline derivatives.[5] This one-pot reaction is based on the gold-catalyzed nucleophilic addition of a terminal alkyne to an imine (formed in situ) and subsequent intramolecular cyclization. This method provides an efficient route to functionalized quinolines, which are important scaffolds in medicinal chemistry.

## Quantitative Data: $\text{AuCl}_3/\text{CuBr}$ -Catalyzed Quinoline Synthesis

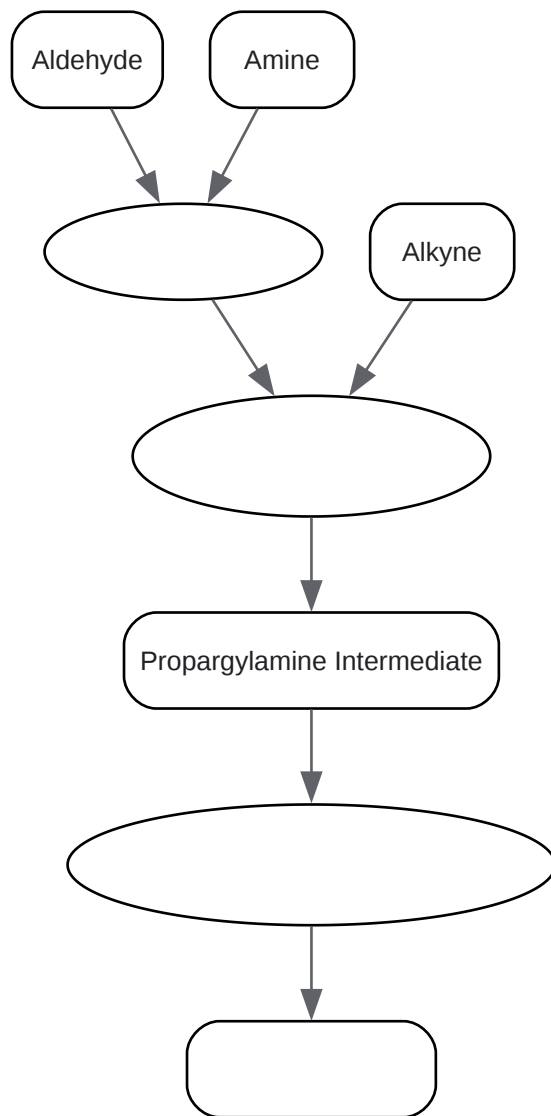
Entry	Aldehyde	Amine	Alkyne	Catalyst System	Solvent	Yield (%)	Ref.
1	Benzaldehyde	Aniline	Phenylacetylene	5 mol% AuCl <sub>3</sub> / 10 mol% CuBr	CH <sub>3</sub> CN	85	[5]
2	4-Chlorobenzaldehyde	Aniline	Phenylacetylene	5 mol% AuCl <sub>3</sub> / 10 mol% CuBr	CH <sub>3</sub> CN	82	[5]
3	4-Methoxybenzaldehyde	Aniline	Phenylacetylene	5 mol% AuCl <sub>3</sub> / 10 mol% CuBr	CH <sub>3</sub> CN	88	[5]
4	Benzaldehyde	4-Methylaniline	Phenylacetylene	5 mol% AuCl <sub>3</sub> / 10 mol% CuBr	CH <sub>3</sub> CN	87	[5]

## Experimental Protocol: Three-Component Synthesis of Quinolines[5]

- In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), alkyne (1.2 mmol), AuCl<sub>3</sub> (0.05 mmol), and CuBr (0.10 mmol) in acetonitrile (5 mL).
- Stir the reaction mixture at 80 °C in a sealed tube.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.

- Purify the residue by column chromatography on silica gel to obtain the desired quinoline.

## Reaction Cascade Diagram



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Caption: Cascade process for the synthesis of quinolines.

## Diels-Alder Reaction

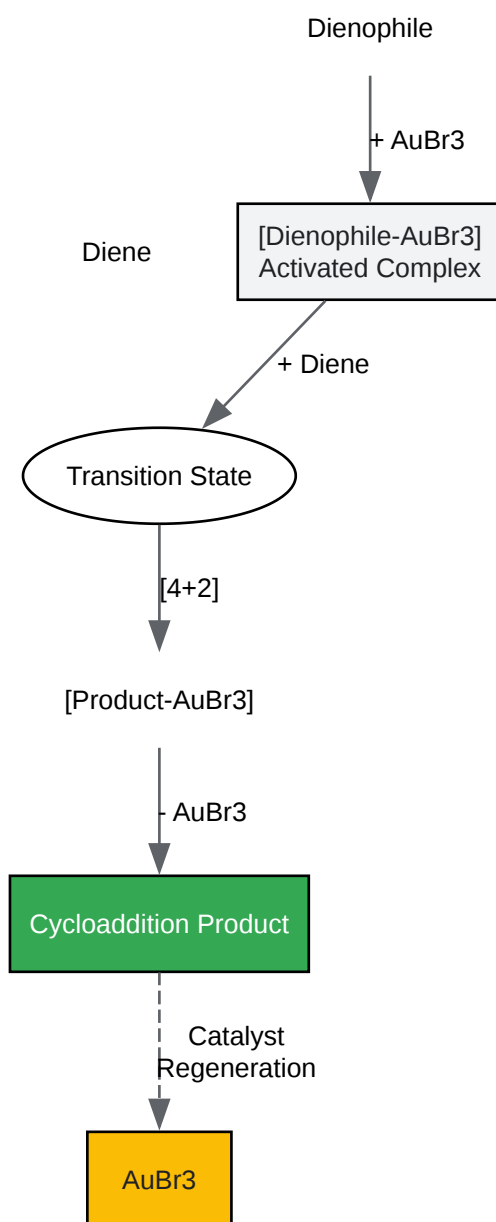
Application Note: Gold(III) bromide is known to catalyze the Diels-Alder reaction, for instance, between an enynal unit and a carbonyl compound.[6] While detailed experimental protocols specifically employing AuBr<sub>3</sub> for a standard Diels-Alder reaction are not extensively

documented in the reviewed literature, gold catalysts, in general, are effective for such transformations. The following is a general protocol for a gold-catalyzed Diels-Alder reaction which can be adapted for AuBr<sub>3</sub>.

## Experimental Protocol: Gold-Catalyzed Diels-Alder Reaction (General)

- To a solution of the diene (1.2 equiv) and the dienophile (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add the gold catalyst (e.g., AuBr<sub>3</sub>, 1-5 mol%).
- Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures).
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
- Purify the product by flash column chromatography.

## Catalytic Cycle for a [4+2] Cycloaddition



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Caption: General catalytic cycle for a Lewis acid-catalyzed Diels-Alder reaction.

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## References

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